molecular formula C10H14ClF2N B6219535 4-(2,6-difluorophenyl)butan-1-amine hydrochloride CAS No. 2751615-45-7

4-(2,6-difluorophenyl)butan-1-amine hydrochloride

Cat. No. B6219535
CAS RN: 2751615-45-7
M. Wt: 221.7
InChI Key:
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Description

4-(2,6-Difluorophenyl)butan-1-amine hydrochloride, also known as N-methyl-2,6-difluorobenzyl-amine hydrochloride, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 211.67 g/mol and a melting point of 90-92°C. It is soluble in water, methanol, and ethanol. This compound is used in a variety of laboratory experiments due to its ability to act as an intermediate in organic synthesis, as well as its wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes, such as the enzyme renin, which is involved in the regulation of blood pressure. Additionally, it is believed to act as an inhibitor of the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride are not well understood. However, it is believed to act as an inhibitor of enzymes, such as the enzyme renin, which is involved in the regulation of blood pressure. Additionally, it is believed to act as an inhibitor of the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance. It is also believed to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,6-difluorophenyl)butan-1-amine hydrochloride in laboratory experiments is its ability to act as an intermediate in organic synthesis. Additionally, it has a wide range of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as other compounds, and it has a relatively low solubility in water.

Future Directions

There are a number of potential future directions for 4-(2,6-difluorophenyl)butan-1-amine hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs. Additionally, further research into its stability, solubility, and toxicity could lead to the development of more effective and safer laboratory experiments. Additionally, further research into its potential applications in the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis could lead to the development of new and more effective treatments.

Synthesis Methods

The synthesis of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride is accomplished through a series of steps. The first step involves the reaction of 2,6-difluorobenzyl bromide with sodium amide in dimethyl sulfoxide (DMSO) to form the amine hydrochloride. The second step involves the reaction of the amine hydrochloride with ethyl bromide to form the desired product. The third step involves the reaction of the product with sodium hydroxide to form the hydrochloride salt. The fourth step involves recrystallization of the hydrochloride salt to purify the product.

Scientific Research Applications

4-(2,6-difluorophenyl)butan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate for the synthesis of various organic compounds, such as inhibitors of enzymes and inhibitors of the renin-angiotensin system. It has also been used in the synthesis of drugs for the treatment of hypertension, diabetes, and cancer. Additionally, it has been used in the synthesis of compounds for the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,6-difluorophenyl)butan-1-amine hydrochloride involves the reaction of 2,6-difluorobenzaldehyde with 4-bromobutan-1-amine, followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "4-bromobutan-1-amine", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: 2,6-difluorobenzaldehyde is reacted with 4-bromobutan-1-amine in the presence of hydrochloric acid and diethyl ether to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride to yield the amine product.", "Step 3: The amine product is treated with hydrochloric acid to form the hydrochloride salt of 4-(2,6-difluorophenyl)butan-1-amine." ] }

CAS RN

2751615-45-7

Molecular Formula

C10H14ClF2N

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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